Structural Differentiation: Sec‑Butyl vs. Isobutyl Ether – Impact on Steric and Stereochemical Profile
Ethyl o‑(sec‑butyl)serinate contains a sec‑butyl group (butan‑2‑yl) attached via a secondary carbon, which is itself a chiral centre (R or S) in addition to the L‑serine α‑carbon. The constitutionally isomeric ethyl O‑isobutyl‑L‑serinate (CAS 1526809‑76‑6) bears an isobutyl group (2‑methylpropyl) attached via a primary carbon that is achiral [1]. This difference results in a distinct three‑dimensional arrangement: the sec‑butyl ether positions a methyl branch one carbon closer to the serine backbone than the isobutyl ether, as evidenced by the SMILES strings CCOC(=O)[C@H](COC(C)CC)N (sec‑butyl) vs. N[C@@H](COCC(C)C)C(OCC)=O (isobutyl) . The additional stereocenter in the sec‑butyl derivative can enable diastereoselective induction (e.g., in enolate alkylation or cycloaddition reactions) that is impossible with the achiral isobutyl chain [2].
| Evidence Dimension | Number of stereogenic centres |
|---|---|
| Target Compound Data | Two stereogenic centres (α‑carbon of serine + sec‑butyl methine carbon) |
| Comparator Or Baseline | Ethyl O‑isobutyl‑L‑serinate: one stereogenic centre (α‑carbon only) |
| Quantified Difference | One additional stereocentre; altered spatial positioning of the methyl branch by one C–C bond length (~1.54 Å) relative to the ether oxygen |
| Conditions | Structural comparison based on CAS registry data and SMILES; stereochemical implications inferred from established principles of asymmetric synthesis (class‑level inference) |
Why This Matters
Procurement of the sec‑butyl variant is justified when a second stereocenter is required for substrate‑controlled diastereoselective transformations; the isobutyl analog cannot provide this stereochemical control.
- [1] Wikipedia. Butyl group – isomeric forms. https://en.wikipedia.org/wiki/Butyl_group (accessed 2026‑05‑12). View Source
- [2] EPA. European Patent Application EP 4541787 A1 – O‑substituted serine derivatives as chiral intermediates for peptide pharmaceuticals. Paragraphs [0006]–[0012]. https://data.epo.org/publication-server/rest/v1.2/patents/EP4541787NWA1/document.xml (accessed 2026‑05‑12). View Source
